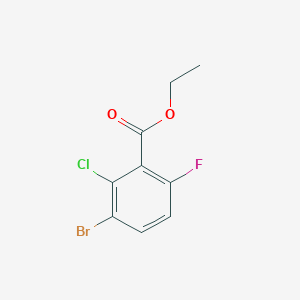

Ethyl 3-bromo-2-chloro-6-fluorobenzoate

Description

Significance of Polyhalogenated Aromatic Scaffolds in Synthetic Chemistry

Polyhalogenated aromatic scaffolds are carbon frameworks featuring multiple halogen atoms. These scaffolds are of immense importance in synthetic chemistry for several reasons. The presence of various halogens (fluorine, chlorine, bromine, iodine) at specific positions on an aromatic ring provides multiple reactive handles for selective chemical modifications. This allows for the stepwise and regioselective introduction of other functional groups through reactions like cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. The electronic nature of the aromatic ring can be finely tuned by the type and position of the halogens, influencing the reactivity of other functional groups present on the scaffold. This controlled modulation of properties is crucial in the design of molecules with specific biological activities or material characteristics.

Strategic Importance of Benzoate (B1203000) Esters as Synthetic Precursors

Benzoate esters are valuable synthetic precursors due to the versatility of the ester functional group. They are commonly prepared through the esterification of benzoic acids. This process typically involves reacting the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. Benzoate esters can undergo a variety of transformations, including:

Hydrolysis: Conversion back to the parent benzoic acid.

Transesterification: Exchange of the alcohol component.

Reduction: Formation of benzyl (B1604629) alcohols.

Aminolysis: Reaction with amines to form amides.

Grignard and Organolithium Reactions: Carbon-carbon bond formation at the carbonyl carbon.

This array of possible reactions makes benzoate esters a strategic choice for protecting the carboxylic acid functionality or for activating the carboxyl group for further transformations.

Contextual Overview of Ethyl 3-bromo-2-chloro-6-fluorobenzoate within Halogenated Aromatics

This compound is a specific example of a polyhalogenated aromatic ester. Its structure incorporates a benzene (B151609) ring substituted with three different halogen atoms—fluorine, chlorine, and bromine—in addition to the ethyl ester group. The distinct substitution pattern on the aromatic ring, with halogens at the 2, 3, and 6 positions, creates a unique electronic and steric environment. This specific arrangement is expected to influence the reactivity of the aromatic ring and the ester functionality, making it a potentially valuable intermediate for the synthesis of highly substituted and complex target molecules. The presence of multiple, distinct halogen atoms offers the potential for selective, stepwise reactions, a highly desirable feature in multi-step organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following table.

| Property | Value |

| Molecular Formula | C₉H₇BrClFO₂ |

| Molecular Weight | 281.51 g/mol |

| CAS Number | 1805582-12-0 |

| Appearance | Liquid |

| IUPAC Name | This compound |

| InChI Key | SJLSMPHOYARTDA-UHFFFAOYSA-N |

Data sourced from commercial suppliers and chemical databases.

Synthesis and Reactivity

Synthesis

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-Bromo-2-chloro-6-fluorobenzoic acid. This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction.

The precursor, 3-Bromo-2-chloro-6-fluorobenzoic acid, can be synthesized through the halogenation of benzoic acid derivatives. bldpharm.com

Expected Reactivity

The reactivity of this compound is dictated by its functional groups: the ethyl ester and the three different halogen substituents on the aromatic ring.

Reactions of the Ester Group: The ethyl ester functionality is expected to undergo typical ester reactions such as hydrolysis to the carboxylic acid, reduction to the corresponding benzyl alcohol, and amidation to form amides.

Reactions of the Halogenated Aromatic Ring: The bromo, chloro, and fluoro substituents on the benzene ring provide sites for various transformations. The bromine atom is generally the most reactive towards metal-halogen exchange and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. The chlorine atom is typically less reactive than bromine in such reactions, offering the potential for selective functionalization. The fluorine atom is generally the least reactive in cross-coupling reactions but strongly influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions under specific conditions.

The unique arrangement of these three different halogens presents opportunities for sequential and site-selective modifications of the aromatic ring, making this compound a potentially versatile building block in synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSMPHOYARTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 2 Chloro 6 Fluorobenzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies two primary disconnections that form the basis of its synthesis. The most logical and common disconnection is the ester linkage, which simplifies the target molecule to its constituent parts: 3-bromo-2-chloro-6-fluorobenzoic acid and ethanol (B145695). A further disconnection involves the carbon-halogen bonds on the aromatic ring, leading back to simpler, more readily available starting materials.

The core challenge in synthesizing the precursor, 3-bromo-2-chloro-6-fluorobenzoic acid, is the regioselective introduction of the bromine and chlorine atoms onto a fluorinated benzoic acid framework. Several strategies can be envisioned:

Electrophilic Aromatic Substitution (EAS): This is a foundational method for halogenating aromatic rings. The synthesis would likely start with a pre-existing halogenated benzoic acid, such as 2-chloro-6-fluorobenzoic acid, followed by subsequent halogenation. The success of this approach depends critically on the directing effects of the substituents already present on the ring.

Directed ortho-Metalation (DoM): This powerful technique allows for highly regioselective functionalization. organic-chemistry.orgwikipedia.org A directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophilic halogen source to install a halogen atom with high precision. organic-chemistry.orgorganic-chemistry.orgharvard.edu

Sandmeyer Reaction: This classic transformation provides a route to aryl halides from aryl amines via diazonium salts. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov A synthesis could involve the strategic placement of an amino group, which is then converted to a halide at a key step. This method offers alternative regiochemical control compared to direct halogenation. wikipedia.orgscirp.org

The final step in the synthesis is the conversion of the carboxylic acid to the ethyl ester. This is typically a high-yielding and straightforward reaction. The most common method is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and often heating the mixture to drive the equilibrium towards the product.

Alternative methods for esterification that are compatible with highly functionalized substrates can also be employed. These include using coupling agents or activating the carboxylic acid, though for a simple ethyl ester, the Fischer esterification is generally sufficient and cost-effective.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target ester is fundamentally the synthesis of its key precursor, 3-bromo-2-chloro-6-fluorobenzoic acid.

The preparation of polyhalogenated benzoic acids requires careful planning to ensure the correct placement of each halogen. The electronic and steric properties of the substituents guide the regiochemical outcome of each reaction step.

The synthesis of this key intermediate is not widely detailed in single publications but can be constructed based on established synthetic protocols for similar compounds.

####### 2.2.1.1.1. Sequential Halogenation Protocols

A plausible and common route to a compound like 3-bromo-2-chloro-6-fluorobenzoic acid involves the sequential halogenation of a suitable starting material. A logical precursor for this process is 2-chloro-6-fluorobenzoic acid .

The synthesis would proceed via electrophilic aromatic substitution, specifically bromination. The directing effects of the substituents on the 2-chloro-6-fluorobenzoic acid ring must be considered:

Fluorine (-F): Ortho, para-directing and activating (relative to hydrogen).

Chlorine (-Cl): Ortho, para-directing and deactivating.

Carboxylic Acid (-COOH): Meta-directing and strongly deactivating.

In 2-chloro-6-fluorobenzoic acid, the positions ortho and para to the fluorine are C3 and C5. The position para to the chlorine is C5. The positions meta to the carboxylic acid are C3 and C5. All three groups direct incoming electrophiles to the C3 and C5 positions. The C3 position is sterically less hindered than the C5 position, which is flanked by the chlorine and another hydrogen. Therefore, bromination of 2-chloro-6-fluorobenzoic acid is expected to yield the desired 3-bromo-2-chloro-6-fluorobenzoic acid.

A typical procedure involves treating 2-chloro-6-fluorobenzoic acid with a brominating agent such as N-Bromosuccinimide (NBS) in a strong acid solvent like sulfuric acid. google.com This method has been successfully used for the selective monobromination of other chlorobenzoic acids. google.com

Compound Reference Table

| Compound Name | Chemical Formula |

| This compound | C₉H₇BrClFO₂ |

| 3-bromo-2-chloro-6-fluorobenzoic acid | C₇H₃BrClFO₂ |

| Ethanol | C₂H₆O |

| 2-chloro-6-fluorobenzoic acid | C₇H₄ClFO₂ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| Sulfuric Acid | H₂SO₄ |

Research Findings Summary Table

| Synthetic Step | Reaction Type | Key Reagents | Plausible Yield | Reference |

| Precursor Synthesis | Electrophilic Bromination | 2-chloro-6-fluorobenzoic acid, NBS, H₂SO₄ | Moderate to High | google.com |

| Esterification | Fischer-Speier Esterification | 3-bromo-2-chloro-6-fluorobenzoic acid, Ethanol, H₂SO₄ (cat.) | High | General Principle |

Preparation of Halogenated Benzoic Acid Derivatives

Routes to 3-bromo-2-chloro-6-fluorobenzoic acid

Diazonium Salt Intermediates for Halogen Introduction

Aryl diazonium salts are versatile intermediates in the synthesis of substituted aromatic compounds, enabling the introduction of various functional groups, including halogens. libretexts.orgbyjus.com The Sandmeyer reaction, a cornerstone of aromatic synthesis, utilizes copper(I) salts to catalyze the conversion of an aryl diazonium salt to an aryl halide. wikipedia.orgbyjus.com

This method is particularly valuable for introducing chloro and bromo substituents. wikipedia.orgscribd.com The general process involves two main steps:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or HBr) at low temperatures (0–10 °C) to form the corresponding aryl diazonium salt. byjus.comgoogle.com

Substitution: The resulting diazonium salt is then treated with a copper(I) halide (CuCl or CuBr) to replace the diazonium group (-N₂⁺) with a chlorine or bromine atom, respectively, with the liberation of nitrogen gas. wikipedia.orgnih.gov

For a molecule like this compound, a potential synthetic route could involve starting from a suitably substituted aniline (B41778) precursor. For example, an aminofluorobenzoic acid derivative could be diazotized and then subjected to a Sandmeyer reaction to introduce a chloro or bromo group. The sequence of these introductions is critical and depends on the directing effects of the substituents already present on the ring. google.com The stability and reactivity of the diazonium salt are highly dependent on the nature and position of other substituents on the aromatic ring. google.com

Fluorine can also be introduced via a diazonium salt intermediate through the Balz-Schiemann reaction. libretexts.orgquora.com In this process, the diazonium salt is prepared as a tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which is often stable enough to be isolated. quora.com Gentle heating of this salt then results in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride. quora.comorgsyn.org However, direct fluorination is often challenging, and it is more common to start with a commercially available fluoro-aromatic compound. thieme-connect.de

Ortho-Lithiation Strategies on Substituted Benzoic Acids

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. rsc.org The carboxylic acid group, or its corresponding carboxylate, can act as a directed metalation group (DMG), guiding a strong organolithium base (like s-butyllithium in the presence of TMEDA) to deprotonate the ortho position. rsc.orgresearchgate.net This creates a highly reactive ortho-lithiated species that can then be quenched with a suitable electrophile to introduce a substituent. researchgate.netacs.org

In the context of synthesizing the target molecule's core, one could envision starting with a di-substituted benzoic acid, for example, 2-chloro-6-fluorobenzoic acid. The carboxylic acid group can direct lithiation to an adjacent position. rsc.org Research has shown that the carboxylic acid group is effective at directing metallation, and its influence is considered in competition with other substituents like halogens. researchgate.net

The general procedure involves:

Treating the substituted benzoic acid with a strong base such as s-butyllithium (BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -90 °C). researchgate.net

Introducing an electrophilic halogenating agent to the resulting lithiated species. For instance, hexachloroethane (B51795) can be used as a source for chlorine, and 1,2-dibromotetrachloroethane (B50365) can serve as a bromine source. rsc.orgresearchgate.net

This strategy allows for the precise installation of halogens at positions that might be difficult to access through classical electrophilic aromatic substitution due to the directing effects of existing substituents. For example, 2,4-dihalogenobenzoic acids have been shown to undergo hydrogen-metal exchange at the position flanked by both halogen substituents, demonstrating the nuanced regioselectivity achievable with this method. rsc.org

Synthesis of Related Halogenated Benzoic Acid Precursors

The synthesis of this compound would likely rely on commercially available or synthetically accessible halogenated precursors.

2-chloro-6-fluorobenzoic acid: This compound is a key intermediate in various industrial syntheses. chemimpex.com One synthetic route involves the hydrolysis of 2-chloro-6-fluorobenzonitrile. researchgate.net Another industrial method involves the controlled hydrolysis of 2-chloro-6-fluorobenzyl chloride derivatives. google.com In a described process, 2-chloro-6-fluorotoluene (B1346809) undergoes chlorination under illumination to form chlorinated benzyl (B1604629) species, which are then hydrolyzed in the presence of a solid superacid catalyst. The resulting aldehyde can be further oxidized to the carboxylic acid, or byproducts like 2-chloro-6-fluorobenzoic acid can be isolated from the aqueous phase after workup. google.com

3-bromo-4-fluoronitrobenzene: This compound serves as another potential starting material where the nitro group can be converted to other functionalities. A common laboratory preparation involves the direct bromination of 4-fluoronitrobenzene. chembk.com One method uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid, achieving high yields under mild conditions. researchgate.net An alternative procedure involves reacting p-fluoro-nitrobenzene with bromine and silver sulfate (B86663) in concentrated sulfuric acid. prepchem.com

| Precursor | Starting Material(s) | Key Reagents | Typical Yield | Reference(s) |

| 2-chloro-6-fluorobenzoic acid | 2-chloro-6-fluorotoluene | Cl₂, H₂O, Ferric solid superacid | 90% | google.com |

| 3-bromo-4-fluoronitrobenzene | 4-fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Acetic Acid | up to 98.7% | researchgate.net |

| 3-bromo-4-fluoronitrobenzene | p-fluoro-nitrobenzene | Br₂, Ag₂SO₄, H₂SO₄ | Not specified | prepchem.com |

Esterification Techniques for Ethyl Benzoates

Once the 3-bromo-2-chloro-6-fluorobenzoic acid core is synthesized, the final step is its conversion to the corresponding ethyl ester.

The most common method for direct esterification is the Fischer-Speier esterification. organic-chemistry.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgstudylib.net

The reaction is an equilibrium process: RCOOH + R'OH ⇌ RCOOR' + H₂O

To drive the equilibrium towards the product (the ester), a large excess of the alcohol (ethanol) is typically used. studylib.net Alternatively, the water produced during the reaction can be removed, for example, by azeotropic distillation. organic-chemistry.org A typical laboratory procedure involves refluxing the benzoic acid derivative with an excess of ethanol and a catalytic amount of concentrated sulfuric acid for several hours. studylib.netyoutube.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org For example, if the methyl ester of 3-bromo-2-chloro-6-fluorobenzoic acid were available, it could be converted to the ethyl ester by heating it in a large excess of ethanol with an acid catalyst like sulfuric acid. ucla.edu

The equilibrium nature of the reaction means that using a large excess of the desired alcohol (ethanol) is necessary to push the reaction to completion. libretexts.orgucla.edu While less direct than Fischer esterification starting from the carboxylic acid, transesterification is a viable strategy if a different ester is more readily accessible. Various catalysts, including superbases and metal clusters, have been investigated to improve the efficiency of transesterification reactions under mild conditions. capes.gov.brorganic-chemistry.org

| Method | Reactants | Catalyst | Key Conditions |

| Direct (Fischer) Esterification | Carboxylic Acid, Ethanol | H₂SO₄ (conc.) | Reflux, excess ethanol |

| Transesterification | Methyl Ester, Ethanol | Acid (e.g., H₂SO₄) or Base | Reflux, excess ethanol |

Reaction Optimization and Process Development

Optimizing the synthesis of a complex molecule like this compound is crucial for maximizing yield, ensuring purity, and developing a cost-effective and scalable process. Optimization efforts would focus on several key areas of the synthetic sequence.

For halogenation steps, particularly those involving electrophilic aromatic substitution or ortho-lithiation, key parameters include:

Choice of Halogenating Agent: The reactivity and selectivity of agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or sources like Br₂ and Cl₂ can vary significantly. nih.gov

Catalyst System: For directed C-H halogenations, the choice of metal catalyst (e.g., Palladium, Iridium) and ligand is critical for achieving the desired regioselectivity and efficiency. nih.govresearchgate.net

Reaction Conditions: Temperature, reaction time, and solvent can have a profound impact on the outcome, influencing the ratio of desired products to isomers and byproducts. For instance, diazotization reactions require strict temperature control (0-5 °C) to prevent decomposition of the unstable diazonium salt. google.com

For the esterification step, optimization would involve:

Catalyst Choice and Loading: While sulfuric acid is common, other catalysts like solid acid resins, ionic liquids, or metal salts (e.g., Zr(IV), Hf(IV)) can offer advantages in terms of reusability, milder conditions, and easier workup. organic-chemistry.orgresearchgate.net

Water Removal: In Fischer esterification, efficiently removing the water byproduct is key to achieving high conversion. This can be done using a Dean-Stark apparatus or by adding dehydrating agents.

Purification: Development of an efficient purification protocol, such as distillation, crystallization, or chromatography, is essential to isolate the final product with high purity, removing unreacted starting materials and the acid catalyst. studylib.net

Throughout the process, analytical monitoring (e.g., using HPLC or GC) would be employed to track the progress of reactions, identify the formation of impurities, and determine the optimal point for reaction termination, thereby maximizing the yield of the desired product.

Exploration of Reaction Conditions (Temperature, Solvent, Time, Stoichiometry)

The conversion of 3-bromo-2-chloro-6-fluorobenzoic acid to this compound is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol. The reaction is reversible, and to drive the equilibrium towards the product, specific conditions are optimized.

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. For the esterification of substituted benzoic acids, temperatures are often maintained at the reflux temperature of the alcohol used. researchgate.netquora.com In the case of ethanol, this would be around 78°C. Microwave-assisted esterifications can sometimes employ higher temperatures (130-150°C) under sealed-vessel conditions to significantly reduce reaction times. researchgate.net

Solvent: In Fischer esterification, the alcohol reactant, in this case, ethanol, typically serves as the solvent as well. quora.com Using a large excess of ethanol helps to shift the reaction equilibrium towards the formation of the ethyl ester. In some cases, co-solvents may be used, particularly in advanced applications like flow chemistry. oup.com

Time: The reaction time is dependent on the temperature, catalyst, and the specific reactivity of the substrate. For standard reflux conditions, the reaction may be monitored over several hours to overnight to ensure completion. chemicalbook.com Microwave-assisted methods have been shown to reduce reaction times to as little as 15 minutes. researchgate.net

Stoichiometry: A significant excess of the alcohol (ethanol) is a key feature of Fischer esterification to maximize the yield of the ester. The carboxylic acid is the limiting reagent. The catalytic amount of the acid catalyst is typically a small fraction of the molar quantity of the carboxylic acid.

Table 1: Representative Reaction Conditions for the Esterification of 3-bromo-2-chloro-6-fluorobenzoic acid

| Parameter | Condition | Rationale |

| Temperature | Reflux (approx. 78°C) | Balances reaction rate and minimizes byproduct formation. |

| Solvent | Ethanol (excess) | Acts as both reactant and solvent, driving the equilibrium. |

| Time | 4-24 hours | Dependent on scale and desired conversion; monitored by TLC or GC. |

| Stoichiometry | 1:10 to 1:20 (Acid:Alcohol) | A large excess of alcohol favors product formation. |

| Catalyst | Conc. H₂SO₄ (catalytic) | Provides the necessary acidic environment for the reaction. |

Catalyst Selection and Mechanism in Synthesis

The choice of catalyst is pivotal in the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid. The mechanism for the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of the ethanol molecule. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester.

Common Catalysts:

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a widely used and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties. researchgate.netquora.com Gaseous hydrogen chloride dissolved in the alcohol is also a common choice. chemicalbook.com

Solid Acid Catalysts: In a move towards greener chemistry, solid acid catalysts such as Amberlyst-15, a sulfonic acid-functionalized polymer, have been employed. researchgate.netorganic-chemistry.org These catalysts are advantageous as they can be easily filtered out of the reaction mixture and potentially reused. Other solid acids like graphene oxide and macroporous polymeric acid catalysts have also been shown to be effective for esterifications. organic-chemistry.org

Lewis Acids: Certain Lewis acids can also catalyze esterification reactions. For instance, zirconium complexes have been studied for their catalytic activity in the esterification of benzoic acid derivatives. nih.govacs.org

The mechanism of action for all these acid catalysts revolves around the activation of the carboxylic acid group towards nucleophilic attack by the alcohol.

Isolation and Purification Methodologies

Once the esterification reaction is complete, a systematic workup and purification procedure is necessary to isolate the this compound in a pure form.

Workup:

Neutralization: The reaction mixture is typically cooled and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297). chemicalbook.com

Washing: The organic solution is washed sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. This is followed by washing with water and then with brine to remove any residual water-soluble impurities. chemicalbook.comsciencemadness.org

Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate to remove traces of water. chemicalbook.com

Purification:

Distillation: For liquid esters, vacuum distillation can be an effective method of purification, especially on a larger scale. quora.com

Chromatography: Column chromatography is a common and highly effective method for purifying esters. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and any impurities to the silica gel. reddit.com High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative separation of small quantities. sielc.com

Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer methods. These principles are applicable to the synthesis of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be addressed in several ways:

Use of Heterogeneous Catalysts: Replacing homogeneous catalysts like sulfuric acid with solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or silica-supported sulfonic acids simplifies purification, minimizes corrosive waste, and allows for catalyst recycling. oup.comresearchgate.netorganic-chemistry.org

Safer Solvents: While ethanol serves as both reactant and solvent in the Fischer esterification, minimizing the use of hazardous organic solvents during the workup and purification stages is a key green objective.

Atom Economy: Esterification itself is a reaction with good atom economy, with water being the only byproduct. rug.nl

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and, in some cases, energy consumption compared to conventional heating methods. researchgate.netacademicpublishers.org

Table 2: Green Chemistry Approaches in Esterification

| Principle | Conventional Method | Greener Alternative |

| Catalyst | H₂SO₄ (homogeneous) | Solid acids (e.g., Amberlyst-15, functionalized silica) |

| Solvent | Often requires additional organic solvents for workup | Minimizing solvent use; use of greener solvents |

| Energy | Conventional heating (hours) | Microwave-assisted heating (minutes) |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. The esterification of carboxylic acids has been successfully adapted to flow systems.

In a typical setup, a solution of the carboxylic acid and alcohol, along with a dissolved or packed-bed catalyst, is continuously pumped through a heated reactor. The product stream emerges continuously and can be collected and purified. The use of packed-bed reactors with solid acid catalysts is particularly advantageous as it simplifies the process by eliminating the need for a separate catalyst removal step. oup.comresearchgate.netlpp-group.com Flow esterification has been demonstrated for benzoic acid and its derivatives, suggesting its applicability to the synthesis of this compound. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis is not a consideration in its preparation.

Regioselectivity: The regiochemistry of the final product is determined during the synthesis of its precursor, 3-bromo-2-chloro-6-fluorobenzoic acid. The synthesis of polysubstituted benzenes requires careful planning to ensure the correct placement of the substituents on the aromatic ring. nih.govrsc.orgyoutube.com The directing effects of the substituents already present on the benzene (B151609) ring influence the position of subsequent substitutions. For instance, in the synthesis of a related compound, 4-bromobenzonitrile, nitration of bromobenzene (B47551) yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position. youtube.com A similar understanding of directing group effects and the strategic introduction of functional groups is crucial to obtain the desired 3-bromo-2-chloro-6-fluoro substitution pattern on the benzoic acid precursor.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Bromo 2 Chloro 6 Fluorobenzoate

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. libretexts.orgyoutube.comyoutube.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of this intermediate and, consequently, for the reaction to occur. libretexts.orglibretexts.org

In Ethyl 3-bromo-2-chloro-6-fluorobenzoate, the ethyl ester group (-COOEt) acts as a moderate electron-withdrawing group. Its influence, however, is nuanced by the presence of three halogen substituents, each with distinct electronic properties.

Reactivity at the Bromine Position

The bromine atom at the C3 position is a potential site for nucleophilic attack. However, its reactivity in an SNAr context is generally lower than that of fluorine or chlorine under typical conditions. nih.gov For a nucleophile to displace the bromide, significant activation from electron-withdrawing groups at the ortho or para positions would be required. In this molecule, the ester group is meta to the bromine, offering minimal resonance stabilization to a Meisenheimer complex formed by attack at C3. The ortho-fluorine and ortho-chlorine atoms, while inductively withdrawing, also introduce steric hindrance.

Reactivity at the Chlorine Position

The chlorine atom at the C2 position is situated ortho to both the fluorine and the ester group. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nih.govresearchgate.net This trend is primarily dictated by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step. youtube.comyoutube.com Therefore, the chlorine is expected to be more reactive than the bromine in an SNAr reaction. The ortho-ester group can provide some resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.

Influence of Fluorine and Ester Group on Aromatic Reactivity

The fluorine atom at the C6 position is the most electronegative halogen on the ring, making the C-F bond highly polarized. This polarization significantly increases the electrophilicity of the C6 carbon, making it the most likely site for nucleophilic attack. The general leaving group aptitude in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic addition. youtube.comyoutube.comnih.gov The high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex through the inductive effect.

The ethyl ester group at the C1 position is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. libretexts.org Its activating effect is most pronounced when it is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the ester group is ortho to the fluorine and chlorine atoms, thus enhancing their reactivity towards nucleophilic displacement.

Table 1: Predicted Relative Reactivity of Halogen Positions in this compound towards Nucleophilic Aromatic Substitution (SNAr)

| Position | Halogen | Activating/Deactivating Groups | Predicted Relative Reactivity | Rationale |

| C6 | Fluorine | Ortho-ester group (activating), Ortho-chlorine | Highest | Highest electronegativity of F enhances electrophilicity of C6. The ortho-ester group provides resonance stabilization to the Meisenheimer complex. |

| C2 | Chlorine | Ortho-ester group (activating), Ortho-fluorine, Ortho-bromine | Moderate | Chlorine is a better leaving group than bromine in SNAr. The ortho-ester provides resonance stabilization. Steric hindrance from adjacent halogens may reduce reactivity compared to the C6 position. |

| C3 | Bromine | Meta-ester group (weakly activating), Ortho-chlorine | Lowest | Bromine is a poorer leaving group than fluorine and chlorine in SNAr. The meta-ester group offers no resonance stabilization. |

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is generally opposite to that observed in SNAr reactions, with the order of reactivity being I > Br > OTf >> Cl. tcichemicals.com This trend is governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the metal catalyst, typically palladium. libretexts.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. tcichemicals.comlibretexts.orgorganic-chemistry.org Given the typical reactivity trend of aryl halides, the bromine atom at the C3 position of this compound would be the most reactive site for Suzuki-Miyaura coupling. The C-Br bond is weaker than the C-Cl and C-F bonds, facilitating the initial oxidative addition to the palladium(0) catalyst.

It is possible to achieve selective coupling at the bromine position while leaving the chlorine and fluorine atoms intact by careful selection of the palladium catalyst, ligands, and reaction conditions. nih.gov The chlorine atom at the C2 position would require more forcing conditions to react, and the fluorine at C6 would be the least reactive.

Table 2: Predicted Selectivity in Suzuki-Miyaura Coupling of this compound

| Position | Halogen | Relative Reactivity | Expected Product |

| C3 | Bromine | High | Selective coupling at the C3 position with an organoboron reagent. |

| C2 | Chlorine | Low | Coupling at the C2 position would likely require more forcing conditions and may lead to a mixture of products if the C3 position is also reactive. |

| C6 | Fluorine | Very Low | The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions. |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govmdpi.com The Sonogashira reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with a terminal alkyne, often with a copper co-catalyst. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net

Similar to the Suzuki-Miyaura coupling, the chemoselectivity of both the Heck and Sonogashira reactions with this compound would be dominated by the relative reactivity of the carbon-halogen bonds. The C-Br bond at the C3 position is expected to be the most reactive site for oxidative addition to the palladium catalyst. This would allow for selective formation of a C-C bond at this position with an alkene (Heck) or an alkyne (Sonogashira), while preserving the chloro and fluoro substituents.

While the conventional reactivity order is generally reliable, it is worth noting that the development of specialized phosphine ligands has, in some cases, enabled the inversion of this chemoselectivity, allowing for coupling at C-Cl or even C-OTf bonds in the presence of a C-Br bond. polyu.edu.hknih.govresearchgate.netacs.org However, under standard conditions, the bromine at C3 would be the primary site of reaction.

Table 3: Predicted Reactivity in Heck and Sonogashira Coupling of this compound

| Reaction | Reactive Position | Halogen | Expected Outcome |

| Heck Coupling | C3 | Bromine | Selective formation of a substituted alkene at the C3 position. |

| Sonogashira Coupling | C3 | Bromine | Selective formation of a substituted alkyne at the C3 position. |

Negishi and Stille Coupling Applications

The carbon-bromine bond at the C3 position is the most likely site for cross-coupling reactions such as Negishi and Stille couplings, given the general reactivity trend of aryl halides (C-Br > C-Cl). The presence of ortho-chloro and ortho-fluoro substituents introduces significant steric hindrance around the C-Br bond, which can impact reaction rates and require carefully optimized conditions.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For this compound, the C-Br bond is the primary site for oxidative addition to the palladium(0) or nickel(0) catalyst. The reaction would proceed as follows:

The steric hindrance from the adjacent chloro and fluoro groups can make the oxidative addition step challenging. Therefore, the choice of catalyst and ligands is crucial. Bulky, electron-rich phosphine ligands can facilitate the reaction by promoting the oxidative addition and subsequent reductive elimination steps.

| Catalyst/Ligand System | Expected Outcome |

| Pd(PPh₃)₄ | Moderate to low yield due to steric hindrance. |

| Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) | Improved yields and reaction rates by facilitating oxidative addition. |

| Ni(acac)₂ with phosphine ligands | A potential alternative to palladium, sometimes offering different reactivity and selectivity. |

Stille Coupling:

The Stille coupling utilizes an organotin reagent in a palladium-catalyzed reaction. Similar to the Negishi coupling, the reactivity of this compound in a Stille coupling would primarily involve the C-Br bond.

The mechanism of the Stille reaction also involves oxidative addition, transmetalation, and reductive elimination. The steric crowding around the C-Br bond will again be a significant factor. The choice of the organostannane and the palladium catalyst system is critical for a successful transformation. Additives such as copper(I) iodide can sometimes accelerate the transmetalation step.

| Coupling Partner | Catalyst | Potential Product |

| Vinyltributyltin | Pd(PPh₃)₄ | Ethyl 2-chloro-6-fluoro-3-vinylbenzoate |

| Phenyltributyltin | PdCl₂(PPh₃)₂ | Ethyl 3-phenyl-2-chloro-6-fluorobenzoate |

| Thienyltributyltin | Pd₂(dba)₃/AsPh₃ | Ethyl 2-chloro-6-fluoro-3-(thien-2-yl)benzoate |

Site-selectivity in both Negishi and Stille couplings is expected to strongly favor the C-Br bond over the C-Cl and C-F bonds due to the relative bond strengths and ease of oxidative addition (C-Br < C-Cl < C-F). nih.govresearchgate.netacs.org

Functional Group Transformations

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The steric hindrance provided by the ortho-chloro and ortho-fluoro substituents can significantly slow down the rate of hydrolysis.

Under basic conditions (saponification), the hydroxide ion attacks the electrophilic carbonyl carbon. The bulky ortho substituents impede this approach, requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger bases) compared to unhindered benzoates.

Alcoholysis, or transesterification, can be achieved by reacting the ester with another alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, the reaction rate will be diminished by the steric hindrance of the ortho substituents.

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Sodium borohydride is generally not reactive enough to reduce esters unless activated.

The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The steric hindrance from the ortho substituents can affect the reaction kinetics, potentially requiring longer reaction times or higher temperatures. It is important to note that LiAlH₄ is a powerful reducing agent and may also lead to the reduction of the aryl halides under certain conditions, although this is generally less favorable than ester reduction. masterorganicchemistry.comic.ac.uk

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can react with the ester group. Typically, two equivalents of the organometallic reagent add to the ester, first forming a ketone intermediate which then reacts with a second equivalent to yield a tertiary alcohol after acidic workup.

The steric hindrance from the ortho-chloro and ortho-fluoro groups will make the initial nucleophilic attack on the carbonyl carbon more difficult. This may lead to slower reaction rates or require the use of more reactive organolithium reagents instead of Grignard reagents. In some cases with highly hindered esters, enolization of the ester or reduction of the carbonyl group can occur as side reactions. mnstate.edumasterorganicchemistry.com

| Nucleophile | Expected Product (after workup) |

| Methylmagnesium bromide | 2-(3-bromo-2-chloro-6-fluorophenyl)propan-2-ol |

| Phenyllithium | (3-bromo-2-chloro-6-fluorophenyl)diphenylmethanol |

Derivatization Strategies of the Ester Moiety and Aromatic Ring

The presence of multiple functional groups allows for various derivatization strategies. The ester moiety can be converted into other functional groups as described in section 3.3. The aromatic ring can also be further functionalized, although the existing substituents will direct the position of any new substituent.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of substituted aromatics. wikipedia.org In the case of this compound, the ester group is not a strong directing group for lithiation, especially in the presence of halogens. However, after hydrolysis to the corresponding carboxylic acid, the carboxylate group can act as a directed metalation group. Lithiation would be expected to occur at the C5 position, which is ortho to the carboxylate and meta to the fluorine. semanticscholar.orgresearchgate.netrsc.org

Subsequent electrophilic aromatic substitution reactions are unlikely due to the highly deactivated nature of the ring, which bears four electron-withdrawing groups.

Radical Reactions and Halogen Atom Transfer Processes

The aryl halides on the ring can participate in radical reactions. Halogen atom transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide. The reactivity of the C-X bond towards XAT generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the C-Br bond in this compound would be the most susceptible to halogen atom transfer. nih.govnih.gov

This can be utilized in various synthetic transformations, such as radical cyclizations or cross-coupling reactions initiated by radical formation. For example, a radical generated at the C3 position could potentially undergo intramolecular cyclization if a suitable radical acceptor is present in a substituent introduced at the C2 or C4 position. The selectivity of halogen atom transfer would strongly favor the bromine atom, allowing for regioselective radical formation. nih.govresearchgate.netacs.org

Applications of Ethyl 3 Bromo 2 Chloro 6 Fluorobenzoate As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The unique substitution pattern of Ethyl 3-bromo-2-chloro-6-fluorobenzoate makes it an exemplary starting material for the synthesis of intricate organic molecules. The presence of three different halogens on the aromatic ring is of particular significance. In synthetic chemistry, carbon-halogen bonds are common anchor points for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions.

The key to the utility of this compound lies in the differential reactivity of the C-Br, C-Cl, and C-F bonds. Generally, the reactivity of these bonds in palladium-catalyzed reactions follows the order C-Br > C-Cl >> C-F. This hierarchy allows chemists to perform selective and sequential coupling reactions. For instance, the more reactive C-Br bond can be targeted first in a Suzuki, Heck, or Sonogashira reaction to introduce a new substituent, leaving the C-Cl and C-F bonds intact for subsequent transformations under different reaction conditions. This stepwise approach is fundamental to the controlled construction of highly functionalized, multi-substituted aromatic systems, which are core structures in many complex target molecules. youtube.com

Furthermore, the ethyl ester group provides an additional site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-chloro-6-fluorobenzoic acid. This carboxylic acid can then participate in a wide range of reactions, such as amidation to form amides, esterification with other alcohols, or reduction to a benzyl (B1604629) alcohol, further expanding the synthetic possibilities.

Precursor in the Synthesis of Advanced Intermediates

As a functionalized building block, this compound serves as a precursor to a variety of advanced intermediates tailored for specific high-value applications.

While direct synthesis pathways starting from this exact ester are not widely published, its corresponding carboxylic acid, 3-bromo-2-chloro-6-fluorobenzoic acid, is recognized as a valuable intermediate in pharmaceutical development. Analogous structures, such as 4-bromo-2-fluorobenzoic acid, are known to be key starting materials for the synthesis of important drugs, including the anticancer agent enzalutamide (B1683756) and the leukemia therapy venetoclax. guidechem.com This highlights the importance of this class of polyhalogenated benzoates for creating the complex scaffolds required for biologically active compounds.

The development of new herbicides, insecticides, and fungicides often relies on intermediates that can impart enhanced potency and stability. youtube.com The structural motifs present in this compound are highly relevant to the agrochemical industry. The parent compound, 3-bromo-2-chloro-6-fluorobenzoic acid, is utilized as a precursor for herbicides and fungicides.

The inclusion of multiple halogens can increase the lipophilicity of the final product, which may enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. youtube.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways in pests or weeds that would otherwise deactivate the agrochemical, leading to greater efficacy and persistence. The presence of polyhalogenated aromatic hydrocarbons has been noted in various environmental contexts, often linked to their use in pesticides, underscoring their role in this sector. nih.govmdpi.com

Fluorinated compounds are integral to modern materials science due to the unique properties they impart. youtube.com These can include high thermal stability, chemical resistance, and specific electronic characteristics. Commercial suppliers categorize related isomers like Ethyl 3-bromo-6-chloro-2-fluorobenzoate under materials science, with potential applications in OLED (Organic Light-Emitting Diode) materials. bldpharm.com

Aromatic building blocks form the backbone of many conjugated polymers used in organic electronics. ipfdd.de Incorporating fluorine atoms into these polymer chains can tune their electronic properties, such as the HOMO/LUMO energy levels, which is critical for optimizing the performance of devices like OLEDs and organic photovoltaics. researchgate.net The ability to functionalize the molecule at its various halogen sites allows for the synthesis of tailored monomers that can be polymerized to create advanced materials with precisely controlled optoelectronic and physical properties. nih.gov

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies (excluding biological activity)

This compound is an ideal substrate for fundamental studies in physical organic chemistry, specifically for investigating structure-reactivity relationships. nih.gov The Hammett equation and related principles provide a framework for understanding how the position and electronic nature of substituents on an aromatic ring influence its reactivity. nih.gov

This molecule offers three different halogen substituents—F, Cl, and Br—each with distinct inductive and resonance effects, as well as different steric profiles. By creating a series of derivatives through selective reactions at each halogen site or modification of the ester, researchers can systematically probe how these changes affect the molecule's properties. For example, one could compare the rates of nucleophilic aromatic substitution at the C-Cl bond after first performing a coupling reaction at the C-Br bond. This type of analysis provides quantitative insight into the electronic interplay between substituents on the ring. rsc.org

A study involving the synthesis and copolymerization of various halogen-substituted 2-methoxyethyl phenylcyanoacrylates demonstrates this principle effectively. researchgate.net In that work, various bromo-, chloro-, and fluoro-substituted benzaldehydes were used to create a library of monomers, which were then copolymerized to study how the different halogens influenced the properties of the resulting polymers. Similarly, derivatives of this compound could be synthesized to systematically study how halogen substitution patterns affect properties like reaction kinetics, polymer characteristics, or spectroscopic signatures, contributing to a deeper understanding of chemical reactivity. researchgate.net

| Property | C-F Bond | C-Cl Bond | C-Br Bond |

| Average Bond Energy (kJ/mol) | ~485 | ~397 | ~338 |

| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |

| Typical Reactivity in Cross-Coupling | Low | Moderate | High |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F in this case, one can deduce the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of Ethyl 3-bromo-2-chloro-6-fluorobenzoate, the signals corresponding to the ethyl group and the aromatic protons would be observed.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.

Aromatic Region: The benzene (B151609) ring has two remaining protons. Their chemical shifts will be influenced by the surrounding electron-withdrawing halogen substituents (bromo, chloro, and fluoro groups). The fluorine atom will also introduce splitting (coupling) to the adjacent proton's signal. The two aromatic protons would likely appear as doublets or doublet of doublets, depending on the magnitude of the coupling constants between them and with the fluorine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ | ~1.4 | Triplet | ~7.1 |

| CH₂ | ~4.4 | Quartet | ~7.1 |

| Ar-H | 7.2 - 7.8 | Doublet / Doublet of Doublets | - |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Ethyl Group Carbons: Two distinct signals are expected for the ethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃).

Aromatic Carbons: The benzene ring contains six carbons, four of which are substituted and two are attached to hydrogen. Due to the different halogen substituents, six unique signals are anticipated in the aromatic region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will show smaller, two- and three-bond couplings (²JCF and ³JCF), respectively.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a distinct signal at a lower field (higher ppm value) compared to the other sp² and sp³ hybridized carbons.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, a single signal is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to a benzene ring bearing bromo and chloro substituents. This signal will likely be split into a multiplet due to coupling with the nearby aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between scalar coupled protons. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help in identifying which aromatic protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying the connections between the ethyl group and the carbonyl carbon, as well as the connectivity between the aromatic protons and the substituted aromatic carbons. This would be instrumental in confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₇BrClFO₂), the presence of bromine and chlorine atoms, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak. The exact mass measurement from HRMS would confirm the elemental formula, providing strong evidence for the compound's identity.

Predicted HRMS Data

| Ion | Predicted Exact Mass |

| [M+H]⁺ | 280.9375 |

| [M+Na]⁺ | 302.9194 |

Note: The predicted values are for the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a molecule like this compound, LC-MS serves to both separate it from any impurities and confirm its molecular weight and fragmentation pattern, thus providing strong evidence for its identity.

In a typical LC-MS analysis, a reversed-phase column would be suitable for the separation of this relatively non-polar aromatic ester. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be operated in positive ion mode using electrospray ionization (ESI). The molecular ion peak ([M]+) would be expected, corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak would be highly characteristic. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, and chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion and its fragments.

Fragmentation of the molecular ion in the mass spectrometer provides further structural information. For ethyl benzoate (B1203000) and its derivatives, common fragmentation pathways include the loss of the ethoxy radical (•OCH2CH3), leading to the formation of a stable acylium ion. pharmacy180.com The fragmentation of this compound would be expected to follow similar patterns, with the primary fragments retaining the halogenated benzoyl structure.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]+ | 294/296/298 | Molecular ion peak cluster, showing isotopic distribution of Br and Cl. |

| [M - C2H5O]+ | 249/251/253 | Loss of the ethoxy radical to form the 3-bromo-2-chloro-6-fluorobenzoyl cation. |

| [M - COOC2H5]+ | 190/192/194 | Loss of the entire ethyl carboxylate group to form the 3-bromo-2-chloro-6-fluorophenyl cation. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations, while the Raman spectrum results from the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is expected to be complex due to its low symmetry and the presence of multiple substituents on the benzene ring. aip.org However, characteristic vibrational modes can be assigned to specific functional groups, providing a spectroscopic fingerprint of the molecule. researchgate.netresearchgate.net

The most prominent band in the IR spectrum is typically the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1720-1740 cm-1. The exact position is influenced by the electronic effects of the halogen substituents on the aromatic ring. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1250-1300 cm-1 and 1100-1150 cm-1 regions.

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are expected above 3000 cm-1. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm-1 region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm-1 region, which can be useful for confirming the positions of the substituents.

The carbon-halogen bonds also have characteristic stretching vibrations. The C-F stretch is typically observed in the 1250-1350 cm-1 region, often overlapping with C-O stretches. The C-Cl stretch appears in the 700-800 cm-1 range, and the C-Br stretch is found at lower wavenumbers, typically between 500 and 600 cm-1.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=C stretching of the aromatic ring, which often give strong Raman signals. nih.gov The symmetry of the molecule is lowered by the diverse substituents, which in principle makes more vibrations both IR and Raman active. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium | Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-F Stretch | 1250-1350 | Strong | Weak |

| C-O Stretch (Ester) | 1100-1300 | Strong | Medium |

| C-Cl Stretch | 700-800 | Medium | Medium |

| C-Br Stretch | 500-600 | Medium | Strong |

X-ray Crystallography and Solid-State Characterization

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. For liquid compounds, co-crystallization with a host molecule can sometimes be employed to obtain a crystal structure. researchgate.net

The crystal structure would reveal the planarity of the benzene ring and the orientation of the ethyl ester group relative to the ring. It would also show the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis and purification of moderately polar to non-polar compounds. For this compound, reversed-phase HPLC would be the method of choice. nih.govoatext.com

A typical HPLC setup would utilize a C8 or C18 stationary phase column. The mobile phase would likely be a mixture of acetonitrile and water or methanol and water, run in either an isocratic or gradient mode to achieve optimal separation from any starting materials, by-products, or degradation products. nih.govsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light, typically around 254 nm. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification. oatext.com HPLC is particularly useful for purity determination, where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 or C8 reversed-phase, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.comscirp.org Given that this compound is an ester, it is expected to be sufficiently volatile for GC analysis. acs.orgnih.govmdpi.com

In a GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column is coated with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. For an aromatic ester, a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would be suitable.

Detection is most commonly performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon atoms, or a Mass Spectrometer (GC-MS), which provides both quantitative data and structural information from the mass spectrum. GC is highly sensitive and can detect trace impurities, making it an excellent tool for quality control. scirp.org

Table 4: Typical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

Computational and Theoretical Studies of Ethyl 3 Bromo 2 Chloro 6 Fluorobenzoate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For halogenated benzoic acids, these methods can predict with high accuracy their preferred three-dimensional structures, the distribution of electrons within the molecule, and other key electronic parameters. Such calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron orbitals.

The geometry of a molecule, meaning the specific arrangement of its atoms in space, is fundamental to its chemical behavior. For a molecule like Ethyl 3-bromo-2-chloro-6-fluorobenzoate, the orientation of the ethyl ester group relative to the substituted benzene (B151609) ring is of particular interest.

Theoretical studies on the analogous 2-chloro-6-fluorobenzoic acid have shown that the molecule can exist in different conformations, primarily defined by the dihedral angle of the carboxylic group relative to the benzene ring. nih.gov The most stable conformer is found to be the cis form, where the hydroxyl group of the carboxylic acid is oriented towards the halogen substituent. nih.gov This preference is a result of intramolecular interactions. For this compound, similar conformational preferences would be expected for the ester group.

The optimized geometry of the related 2-chloro-6-fluorobenzoic acid, calculated at the B3LYP/6-311++G(d,p) level of theory, reveals key bond lengths and angles that are influenced by the electronic effects of the halogen substituents. nih.gov

Table 1: Selected Optimized Geometrical Parameters for the cis Conformer of a Related Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| O=C-O-H Dihedral Angle | Not reported for the ethyl ester |

| C6-C-C=O Dihedral Angle | Not reported for the ethyl ester |

| C2-C-C=O Dihedral Angle | Not reported for the ethyl ester |

Note: This data is for a related benzoic acid and serves as an illustrative example of the type of information obtained from geometry optimization.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For halogenated aromatic compounds, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing halogen substituents generally lowers the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 2: Frontier Molecular Orbital Energies for a Representative Halogenated Benzoic Acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | Not reported for the ethyl ester |

| LUMO | Not reported for the ethyl ester |

| HOMO-LUMO Gap | Not reported for the ethyl ester |

Note: The values in this table are illustrative for a halogenated aromatic system and not specific to this compound.

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-deficient and prone to nucleophilic attack.

In a molecule like this compound, the MESP would show a region of high negative potential around the carbonyl oxygen of the ester group, making it a likely site for interaction with electrophiles. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. The halogen atoms, despite their high electronegativity, can have regions of both positive and negative potential, influencing their interaction with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to stabilizing intramolecular interactions.

Spectroscopic Property Prediction and Correlation

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its vibrational spectrum (Infrared and Raman). These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and the accuracy of the computational model.

Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the frequencies at which a molecule will absorb infrared radiation, causing its bonds to vibrate. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

By simulating the vibrational spectrum, researchers can assign the peaks in an experimental spectrum to specific vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ester group, the C-O stretching, the vibrations of the benzene ring, and the C-X (X=F, Cl, Br) stretching and bending modes. Comparing the calculated spectrum with an experimental one can provide strong evidence for the molecule's structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-6-fluorobenzoic acid |

Reaction Mechanism Studies

Computational chemistry offers a window into the energetic and structural changes that occur during a chemical reaction, which are often difficult to observe experimentally. By modeling reaction pathways, intermediates, and transition states, it is possible to gain a detailed understanding of the reaction mechanism.

A plausible synthetic route to this compound involves the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid. Computational modeling of this reaction, typically using DFT methods, can elucidate the step-by-step mechanism. The modeling would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate formed by the nucleophilic attack of ethanol (B145695) on the protonated carbonyl group, and the final products. Such studies can help in optimizing reaction conditions by identifying the most energy-demanding steps.

Another key reaction pathway that can be studied computationally is the electrophilic halogenation of a precursor molecule. For instance, the bromination or chlorination of a substituted fluorobenzoate can be modeled to understand the regioselectivity of the reaction, which is dictated by the directing effects of the existing substituents.

For any given reaction step, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry of the transition state and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. This barrier is a critical factor in determining the rate of the reaction.

In the context of the synthesis of this compound, transition state analysis can be applied to:

The proton transfer steps in the Fischer esterification mechanism.

The formation and collapse of the tetrahedral intermediate.

The formation of the sigma complex (arenium ion) during electrophilic aromatic substitution and the subsequent proton loss.